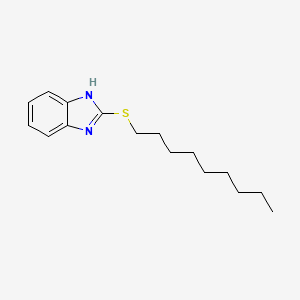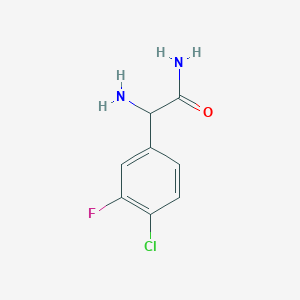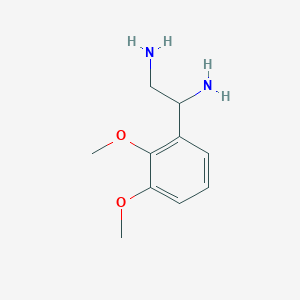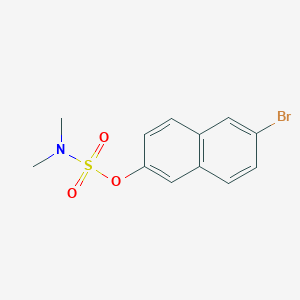
1-Phenylbutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 1-Phenylbutane-1-thiol (C10H14S) is an organic sulfur compound with a molecular weight of 166.28 g/mol.
- Its chemical structure consists of a butane backbone (four carbon atoms) with a phenyl group (benzene ring) attached to one end and a thiol (sulfhydryl) group (-SH) attached to the other end.
- The compound has a strong, pungent odor reminiscent of garlic or onions.
- It is used in various applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes: One common method involves the reaction of 1-bromobutane with thiourea (NHC(S)NH) in the presence of a base (such as sodium hydroxide) to yield 1-phenylbutane-1-thiol.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Analyse Des Réactions Chimiques
Reactions: 1-Phenylbutane-1-thiol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis, especially in thiol chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Limited research, but it may have applications in drug development.
Industry: Used in flavor and fragrance formulations.
Mécanisme D'action
- The exact mechanism of action is not extensively studied, but it likely involves interactions with cellular thiols and redox processes.
- Potential molecular targets include enzymes containing thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other thiol compounds, such as aliphatic thiols and aromatic thiols, share some similarities.
Uniqueness: 1-Phenylbutane-1-thiol’s unique combination of a phenyl group and a butane backbone sets it apart.
Propriétés
Formule moléculaire |
C10H14S |
|---|---|
Poids moléculaire |
166.29 g/mol |
Nom IUPAC |
1-phenylbutane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 |
Clé InChI |
AZPXVXMDTDJETJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B12120322.png)

![1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)
![3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid](/img/structure/B12120340.png)



![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B12120361.png)



![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)

